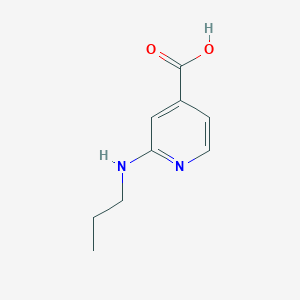

2-(Propylamino)isonicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(propylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGBONJHOBLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651389 | |

| Record name | 2-(Propylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019127-04-8 | |

| Record name | 2-(Propylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Propylamino Isonicotinic Acid

Established Synthetic Routes for 2-(Propylamino)isonicotinic Acid

Precursor Selection and Functionalization

The foundation of the synthesis lies in the selection of an appropriate pyridine-based precursor. A common starting point for isonicotinic acid derivatives is 4-picoline (4-methylpyridine). The methyl group at the 4-position serves as a synthetic handle that can be oxidized to a carboxylic acid.

Alternatively, commercially available and more functionalized precursors like 2-chloro-4-methylpyridine (B103993) or 2-chloroisonicotinic acid can be employed. The choice of precursor dictates the subsequent synthetic steps. For instance, starting with 2-chloro-4-methylpyridine would require the introduction of the propylamino group first, followed by oxidation of the methyl group. Conversely, using 2-chloroisonicotinic acid allows for the direct introduction of the propylamino moiety.

A process for preparing isonicotinic acid from a mixture of gamma and beta picoline involves reacting the mixed picolines with benzaldehyde (B42025) to convert the gamma picoline into 4-styryl pyridine (B92270). This intermediate is then oxidized to isonicotinic acid. rsc.org

Amination Reactions for Introducing the Propylamino Moiety

The introduction of the propylamino group at the 2-position of the pyridine ring is a critical step. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a 2-halopyridine precursor.

Nucleophilic Aromatic Substitution (SNAr):

A prevalent method involves the reaction of a 2-halopyridine, such as 2-chloroisonicotinic acid or its ester, with propylamine (B44156). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester) facilitates the attack of the amine at the 2-position, displacing the halide. These reactions often require elevated temperatures and can be performed neat or in a high-boiling point solvent. nih.gov

| Precursor | Reagent | Conditions | Product |

| 2-Chloroisonicotinic acid | Propylamine | Heat, high-boiling solvent | This compound |

| Methyl 2-chloroisonicotinate | Propylamine | Heat, high-boiling solvent | Methyl 2-(propylamino)isonicotinate |

Table 1: Representative SNAr Reactions for the Synthesis of this compound Derivatives

Palladium- and copper-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer milder alternatives to traditional SNAr conditions. nih.gov These methods can provide higher yields and better functional group tolerance, though they may necessitate the use of specific ligands and careful optimization of reaction conditions.

Another approach utilizes pyridine-N-oxides. Activation of the N-oxide with an agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) makes the 2-position more electrophilic, facilitating the addition of an amine. nih.gov

Strategic Carboxylic Acid Manipulation

The carboxylic acid group in isonicotinic acid derivatives often requires protection during certain synthetic transformations to prevent unwanted side reactions. Esterification is a common protection strategy. For instance, 2-chloroisonicotinic acid can be converted to its methyl or ethyl ester using standard methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or thionyl chloride.

Following the introduction of the propylamino group, the ester can be hydrolyzed back to the carboxylic acid under basic (e.g., using sodium hydroxide (B78521) or lithium hydroxide) or acidic conditions to yield the final product, this compound.

A patent describes the esterification of a related isonicotinic acid derivative, highlighting the industrial relevance of this transformation. chemicalbook.com

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of pyridine derivatives.

Catalytic Methods in this compound Synthesis

The development of catalytic methods aims to reduce the use of stoichiometric reagents and improve reaction efficiency. Copper-catalyzed amination of heteroaryl chlorides provides a valuable tool in this regard. princeton.edu For the synthesis of this compound, a copper(I) or copper(II) catalyst could be employed to facilitate the coupling of a 2-haloisocotinic acid precursor with propylamine under milder conditions than traditional SNAr.

Reductive amination of carboxylic acids is another emerging catalytic strategy. rsc.org While not directly applied to this specific compound in the reviewed literature, a hypothetical route could involve the reductive amination of a 2-oxo-1,2-dihydropyridine-4-carboxylic acid with propylamine in the presence of a suitable catalyst and reducing agent.

Sustainable and Green Chemistry Synthetic Protocols

Green chemistry principles are increasingly influencing the design of synthetic routes. This includes the use of safer solvents, reducing energy consumption, and improving atom economy.

For the synthesis of this compound, a greener approach could involve a one-pot reaction where the amination and any subsequent transformations are performed in a single reaction vessel, minimizing waste and purification steps. The use of water or other environmentally benign solvents is also a key consideration. nih.gov

The use of organocatalysts, such as isonicotinic acid itself in some reactions, points towards a future where metal catalysts could be replaced with more sustainable alternatives. sigmaaldrich.com While not directly a synthesis of the target molecule, it showcases the potential of pyridine carboxylic acids in green chemistry.

Preparation of Structurally Related Analogues and Derivatives

The synthesis of analogues of this compound with different N-substituents can be achieved by reacting a suitable precursor, such as 2-chloroisonicotinic acid, with a variety of primary and secondary amines. This nucleophilic aromatic substitution reaction allows for the introduction of a wide range of alkyl and aryl groups at the 2-position of the isonicotinic acid scaffold.

One common method involves the reaction of 2-chloronicotinic acid with various amines. nih.govresearchgate.net For instance, the synthesis of 2-(methylamino)nicotinic acid has been successfully achieved by reacting 2-chloronicotinic acid with a 40% aqueous solution of methylamine (B109427) under microwave irradiation. researchgate.net This method provides a high yield and can be adapted for other alkylamines to produce the corresponding N-alkyl-2-aminoisonicotinic acids.

A solvent- and catalyst-free method has also been developed for the synthesis of 2-anilinonicotinic acid derivatives, where 2-chloronicotinic acid is reacted with various anilines. nih.gov This approach is environmentally friendly and provides good to excellent yields in short reaction times. nih.gov Although this method has been demonstrated with aromatic amines, it suggests a viable route for the synthesis of N-aryl and potentially N-alkyl analogues of 2-aminoisonicotinic acid.

Table 1: Synthesis of N-Substituted Amino Isonicotinic Acid Analogues

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloronicotinic Acid | Methylamine (40% aq.) | Microwave, 120°C, 2h or 140°C, 1.5h | 2-(Methylamino)nicotinic acid | High | researchgate.net |

| 2-Chloronicotinic Acid | Various Anilines | Solvent- and catalyst-free, heating | 2-Anilinonicotinic acid derivatives | Good to Excellent | nih.gov |

One approach is the direct C-H functionalization of the pyridine ring. For example, purple light-promoted radical coupling reactions of bromopyridines with Grignard reagents can introduce alkyl and aryl substituents without the need for a transition metal catalyst. organic-chemistry.org This method could potentially be adapted to introduce substituents onto the pyridine ring of a suitably protected or derivatized this compound.

Another strategy involves the synthesis of the desired substituted pyridine ring from acyclic precursors. For instance, a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to highly substituted pyridines. organic-chemistry.org By choosing appropriately substituted starting materials, this method could be used to construct analogues of this compound with various substitution patterns on the pyridine ring.

Furthermore, the synthesis of substituted 2-aminoisonicotinic acids can be achieved through the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. organic-chemistry.org This method allows for the preparation of mono- or disubstituted 2-amino isonicotinic acids, which could then be N-alkylated to afford the desired derivatives. organic-chemistry.org

The carboxyl group of this compound is a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. These transformations are typically achieved through the activation of the carboxylic acid followed by reaction with a suitable nucleophile.

A common method for the synthesis of esters is the reaction of the corresponding acid chloride with an alcohol. nih.gov For example, isonicotinoyl chloride hydrochloride, prepared by reacting isonicotinic acid with thionyl chloride, can be reacted with various phenols and alcohols to produce the corresponding esters. nih.gov This method has been successfully used to synthesize p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters of isonicotinic acid, which are valuable as activated esters in further synthetic transformations. nih.gov

Table 2: Synthesis of Activated Esters of Isonicotinic Acid

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isonicotinoyl chloride hydrochloride | p-Nitrophenol, Triethylamine | THF, room temp., 12h | Isonicotinic acid 4-nitrophenyl ester | 54% | nih.gov |

| Isonicotinoyl chloride hydrochloride | N-Hydroxysuccinimide, Triethylamine | THF, room temp., 12h | Isonicotinic acid N-hydroxysuccinimidyl ester | 84% | nih.gov |

| Isonicotinoyl chloride hydrochloride | Pentafluorophenol, Triethylamine | THF, room temp., 12h | Isonicotinic acid pentafluorophenyl ester | - | nih.gov |

Amide derivatives can be synthesized through the coupling of the carboxylic acid with a primary or secondary amine. libretexts.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or n-propanephosphonic acid anhydride (T3P), to activate the carboxylic acid. nih.govorganic-chemistry.org Alternatively, amides can be prepared from the corresponding esters via aminolysis. libretexts.org A green chemistry approach for amide synthesis involves the direct reaction of a carboxylic acid with urea (B33335) in the presence of a boric acid catalyst under solvent-free conditions. researchgate.net

Advanced Structural Elucidation and Solid State Characteristics

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides fundamental insights into the molecular structure, connectivity, and electronic properties of 2-(propylamino)isonicotinic acid.

NMR spectroscopy is a powerful tool for confirming the molecular skeleton and providing information about the electronic environment of the nuclei. For this compound, both ¹H and ¹³C NMR would yield characteristic signals corresponding to the isonicotinic acid core and the propylamino substituent.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl group. The acidic proton of the carboxyl group and the amine proton will also be present, though their chemical shifts can be broad and solvent-dependent. In a solvent like DMSO-d₆, the carboxylic acid proton (–COOH) would likely appear as a very broad singlet far downfield (>10 ppm). The amine proton (–NH–) signal would also be a broad singlet. The aromatic protons on the isonicotinic acid ring typically appear as two distinct doublets. chemicalbook.com Protons on the propyl chain would present as a triplet for the terminal methyl (–CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (–CH₂–) group, and a triplet for the methylene group attached to the nitrogen (–NH–CH₂–). docbrown.info

¹³C NMR: The carbon spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is expected at the lowest field, typically in the 160-180 ppm range. acs.org The aromatic carbons of the pyridine ring would appear in the 100-150 ppm region. chemicalbook.comspectrabase.com The three distinct carbons of the propyl group would be found in the upfield aliphatic region of the spectrum. pdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad s) | ~165-170 | Shift is highly dependent on solvent and concentration. |

| Pyridine Ring (H-3, H-5) | ~7.8-8.0 (d) | ~120-125 | Aromatic region, shows coupling. chemicalbook.com |

| Pyridine Ring (H-6) | ~8.6-8.8 (d) | ~150 | Aromatic region, adjacent to nitrogen. chemicalbook.com |

| Amine (-NH-) | Variable (broad s) | N/A | Shift and broadening affected by proton exchange. |

| Propyl (-NH-CH₂ -CH₂-CH₃) | ~3.2-3.4 (t) | ~45-50 | Deshielded by adjacent nitrogen atom. openstax.org |

| Propyl (-NH-CH₂-CH₂ -CH₃) | ~1.5-1.7 (m) | ~20-25 | Typical aliphatic methylene region. docbrown.info |

| Propyl (-NH-CH₂-CH₂-CH₃ ) | ~0.9-1.0 (t) | ~10-15 | Typical aliphatic methyl region. docbrown.info |

| Pyridine Ring (C-2, C-4) | N/A | ~140-160 | Quaternary carbons, C-2 bonded to N, C-4 to COOH. chemicalbook.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O–H stretching of a hydrogen-bonded carboxylic acid. libretexts.org The N–H stretch of the secondary amine is expected as a single, weaker band around 3300-3350 cm⁻¹. orgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. chemicalbook.com Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. researchgate.net The C–N stretching of the alkyl-aryl amine would be found in the 1335-1250 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. It is particularly useful for analyzing the symmetric vibrations of the pyridine ring and the C=C bonds, which often give strong Raman signals. The non-polar propyl chain's C-H vibrations would also be clearly visible. Analysis of Raman spectra can be valuable in studying polymorphism, as different crystal packing arrangements lead to distinct changes in the vibrational modes. researchgate.net

Table 2: Key Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| O–H Stretch | 2500–3300 | Strong, Very Broad | Carboxylic Acid (H-bonded) libretexts.org |

| N–H Stretch | 3300–3350 | Medium, Sharp | Secondary Amine orgchemboulder.comrockymountainlabs.com |

| C–H Stretch (Aromatic) | 3000–3100 | Medium-Weak | Pyridine Ring |

| C–H Stretch (Aliphatic) | 2850–2960 | Medium-Strong | Propyl Group |

| C=O Stretch | 1680–1710 | Strong | Carboxylic Acid chemicalbook.com |

| C=C, C=N Stretch | 1400–1600 | Medium-Strong | Pyridine Ring researchgate.net |

| C–N Stretch | 1250–1335 | Medium | Aryl-Alkyl Amine libretexts.org |

| N–H Wag | 665–910 | Broad, Strong | Secondary Amine orgchemboulder.com |

Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 180 would be expected. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. whitman.edulibretexts.org This would lead to the loss of an ethyl radical (•CH₂CH₃) from the propyl group, resulting in a prominent fragment ion. Another common fragmentation for carboxylic acids is the loss of the carboxyl group (•COOH) or water (H₂O) from the molecular ion.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |

| 151 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical whitman.edu |

| 135 | [M - COOH]⁺ | Loss of carboxyl radical |

| 122 | [C₆H₆N₂O]⁺ | Loss of propene via rearrangement |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The chromophore in this compound is the substituted pyridine ring. Isonicotinic acid itself typically shows strong absorption maxima around 214 nm and 264 nm in an acidic mobile phase. sielc.comsielc.com These bands are attributed to π→π* transitions within the aromatic system. The amino substituent at the 2-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The exact position of the absorption maxima can be influenced by the solvent polarity and pH. researchgate.netresearchgate.net

X-ray Crystallography for Crystalline Structure Determination

Although a specific crystal structure for this compound is not publicly available, its crystallographic properties can be inferred from related molecules. researchgate.netnih.gov X-ray crystallography would definitively determine the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Key structural features to be determined would include:

Hydrogen Bonding: The molecule contains both hydrogen bond donors (–COOH and –NH) and acceptors (pyridine nitrogen, carbonyl oxygen). This allows for the formation of extensive hydrogen-bonding networks, such as the common carboxylic acid dimer synthon or chains involving the carboxylic acid and the pyridine nitrogen. researchgate.netacs.org

Molecular Conformation: The orientation of the propyl group relative to the plane of the pyridine ring would be a key conformational feature.

Polymorphism and Conformational Landscape Analysis

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. researchgate.net Analogues such as 2-(phenylamino)nicotinic acid are known to exhibit conformational polymorphism, where different crystal forms contain molecules in different conformations. researchgate.netacs.org

For this compound, the flexible propyl chain and the rotatable C–N bond between the propyl group and the pyridine ring create a landscape of possible conformers. It is highly probable that this compound can form multiple polymorphs under different crystallization conditions (e.g., varying solvents, temperatures, or evaporation rates). These polymorphs would likely differ in their hydrogen-bonding patterns and molecular conformations, potentially leading to different physical properties such as melting point and solubility. rsc.org The interplay between the intramolecular hydrogen bond (between the amine N-H and the carboxylic acid C=O) and various intermolecular hydrogen bonding schemes could give rise to a rich polymorphic system.

Discovery and Characterization of Polymorphic Forms

No published studies have identified or characterized any polymorphic forms of this compound.

Molecular Speciation and Hydrogen-Bonding Networks in Different Solid Forms

Without crystallographic data, the specific molecular speciation (e.g., zwitterionic vs. neutral forms) and the intricate hydrogen-bonding networks within the crystal lattice of this compound remain unknown.

Phase Transition Mechanisms in Solid State

There is no information available regarding the phase transitions of solid this compound, including any potential temperature- or pressure-induced transformations.

Further experimental research, including single-crystal X-ray diffraction and thermal analysis, would be necessary to elucidate the solid-state characteristics of this compound.

Theoretical and Computational Investigations of 2 Propylamino Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure, geometry, and energy of a molecule with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. conicet.gov.ar It is particularly effective for optimizing molecular geometry and predicting various electronic and reactivity parameters. epstem.net DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can determine the optimized structure of 2-(propylamino)isonicotinic acid and its electronic characteristics. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. epstem.netnih.gov From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov For instance, analysis of related nicotinic acid derivatives shows that such calculations can reveal how substituent groups influence the electronic distribution and reactivity of the entire molecule. epstem.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of the molecule |

Conformational analysis is crucial for flexible molecules like this compound, which can exist in multiple spatial arrangements, or conformers, due to rotation around single bonds. These analyses help identify the most stable, low-energy conformers that are most likely to exist under given conditions. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. nih.gov

For this compound, the key degrees of rotational freedom include the bonds within the n-propyl group and the C-N bond connecting the propylamino group to the pyridine (B92270) ring. Studies on related molecules, such as 2-(phenylamino)nicotinic acid, have shown that different conformers can arise from variations in torsion angles, leading to distinct crystalline forms (polymorphs). researchgate.netresearchgate.net Similarly, investigations into n-propylamine have identified multiple stable conformers with small energy differences. nih.gov A systematic conformational search, followed by geometry optimization using quantum chemical methods, can map the potential energy surface and identify the global minimum energy structure as well as other low-energy conformers. nih.govsemanticscholar.org The relative stability of these conformers is determined by their calculated energies, often expressed as Boltzmann populations at a given temperature.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Key Dihedral Angle(s) (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | τ(C-C-N-C) ≈ 180° | 0.00 (Global Minimum) | Extended propyl chain, likely stabilized by intramolecular H-bond between NH and carboxylic oxygen. |

| Conformer B | τ(C-C-N-C) ≈ 60° | +0.85 | Gauche conformation of the propyl chain. |

| Conformer C | τ(Py-C-N-C) ≈ 0° | +1.50 | Rotation around the pyridine-nitrogen bond, potentially less stable due to steric hindrance. |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule. libretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. wuxiapptec.com These maps are instrumental in predicting sites for electrophilic and nucleophilic attack, as well as understanding non-covalent interactions like hydrogen bonding. researchgate.net

In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are susceptible to electrophilic attack. wuxiapptec.com For this compound, these would likely be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. Regions of positive potential (typically colored blue) indicate an electron deficiency and are sites for nucleophilic attack. researchgate.net These would be expected around the hydrogen atoms of the carboxylic acid and the amino group. The MEP map provides a comprehensive picture of the molecule's charge landscape, which is essential for understanding its intermolecular interactions and chemical reactivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore its dynamic behavior and interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein. nih.gov This method is central to structure-based drug design, as it helps to elucidate the binding mode and estimate the binding affinity between a ligand and its receptor. researchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for numerous poses.

For this compound, docking studies could be performed against potential protein targets to explore its biological activity. The results would provide a binding score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose. mdpi.com This allows for the analysis of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov Such studies on related isonicotinic acid derivatives have been used to confirm their binding to specific enzymes and rationalize their biological activity. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Serine/Threonine Kinase (e.g., PDB: XXXX) |

| Binding Affinity | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Carboxylic acid O with Lysine (B10760008) residue |

| Pyridine N with Cysteine residue backbone | |

| Amino NH with Aspartate residue | |

| Hydrophobic Interactions | Propyl group with Leucine and Valine residues in a hydrophobic pocket. |

| π-π Stacking | Pyridine ring with a Phenylalanine residue. |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time. nih.gov An MD simulation can be used to assess the conformational stability of a ligand or the stability of a ligand-protein complex obtained from docking studies. nih.govresearchgate.net By solving Newton's equations of motion, MD tracks the trajectory of each atom, offering insights into the flexibility and dynamic behavior of the system under physiological conditions. semanticscholar.org

For a protein-ligand complex involving this compound, an MD simulation could be run for a duration of nanoseconds to observe its stability. Key analyses include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which measures structural changes from the initial pose. A stable RMSD plot over time suggests the complex is in a stable equilibrium. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible regions of the protein. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interactions. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Propylamino Isonicotinic Acid and Its Analogues

Impact of N-Propylamino Moiety Modifications on Biological Activities

The N-propylamino group at the 2-position of the isonicotinic acid scaffold is a critical determinant of the molecule's interaction with biological targets. While direct studies on 2-(propylamino)isonicotinic acid are limited, general principles of medicinal chemistry and data from related structures suggest that modifications to this moiety would profoundly impact biological activity. The size, shape, and polarity of the alkylamino substituent are expected to influence the compound's lipophilicity, membrane permeability, and binding affinity.

Alterations to the N-propyl group can modulate the molecule's properties. For instance, changing the length of the alkyl chain could affect how the molecule fits into a hydrophobic pocket within a receptor or enzyme. N-alkylation can also have significant electronic effects, potentially stabilizing charged intermediates and influencing chemical reactivity. mdpi.com In studies on other heterocyclic scaffolds, the introduction of 2-(aminoalkyl) side chains was a key strategy in developing potent receptor antagonists. nih.govsigmaaldrich.com

The substitution on the amino group itself is also crucial. Replacing the proton on the secondary amine with other functional groups would alter its hydrogen bonding capacity and steric profile. The synthesis of various isonicotinic acid hydrazide derivatives, where the hydrazide moiety is modified, has shown that this position is sensitive to substitution, often leading to significant changes in antimicrobial activity. researchgate.netnih.gov

Interactive Table: Predicted SAR of N-Propylamino Moiety Modifications

| Modification to N-Propylamino Group | Predicted Effect on Activity | Rationale |

|---|---|---|

| Chain Length Variation | ||

| Shortening (e.g., methyl, ethyl) | Potentially altered | May change hydrophobic interactions and binding affinity. |

| Lengthening (e.g., butyl, pentyl) | Potentially altered | Increased lipophilicity may improve membrane passage but could decrease solubility or receptor fit. |

| Chain Branching | ||

| Isopropyl or Isobutyl | Likely decrease | Increased steric bulk may hinder optimal binding to the target. |

| Polar Group Introduction | ||

| Adding a hydroxyl (-OH) group | Potentially altered | May increase solubility and introduce new hydrogen bonding opportunities, but could also negatively impact cell penetration. |

| Amine Substitution |

Influence of Pyridine (B92270) Ring Substituents on Biological Potency and Selectivity

The pyridine ring serves as the central scaffold, and its substitution pattern is vital for orienting the functional groups correctly and for engaging in specific interactions with biological targets. The ease of substitution at various positions on the pyridine ring provides an opportunity for the fine-tuning of a compound's activity and selectivity. nih.gov

Studies on the closely related isoniazid (B1672263) (isonicotinic acid hydrazide) have provided valuable insights into the SAR of the pyridine ring. These studies show that the position of the nitrogen atom within the ring is critical; moving it to other positions, as in nicotinic or picolinic acid analogues, often abolishes or significantly reduces specific activities like antimycobacterial effects.

Furthermore, substitution directly on the carbon atoms of the pyridine ring has a significant impact:

Substitution at the 3-position: This position is generally considered intolerant to substitution. The introduction of even small groups can lead to a complete loss of activity, likely due to steric hindrance that prevents the molecule from adopting the necessary conformation for binding.

Substitution at the 2-position: In contrast, this position appears to be more accommodating. For example, in isoniazid analogues, a methyl group at the 2-position results in a compound that retains comparable antimycobacterial activity. This suggests that for this compound, further substitution at other positions (e.g., 5 or 6) might be tolerated.

The pyridine moiety itself can participate in crucial π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, in a protein's binding site, which can stabilize the ligand-protein complex. researchgate.net

Interactive Table: Influence of Pyridine Ring Modifications on Biological Activity (inferred from Isoniazid analogues)

| Modification | Position | Effect on Activity | Probable Reason |

|---|---|---|---|

| Isomerization of Ring Nitrogen | 2 or 3 | Abolished | Incorrect orientation of functional groups for target interaction. |

| Methyl Substitution | 3 | Not Tolerated | Steric hindrance disrupting binding. |

| Methyl Substitution | 2 | Tolerated | Minimal steric clash, activity retained. |

Role of the Carboxylic Acid Group in Molecular Interactions and Activity

The carboxylic acid group at the 4-position is a key pharmacophoric feature of this compound. This group is highly polar and typically ionized at physiological pH, playing a crucial role in the molecule's solubility and its ability to form strong interactions with biological targets.

The primary roles of the carboxylic acid group in mediating biological activity include:

Hydrogen Bonding: The carboxylate can act as a potent hydrogen bond acceptor, forming strong, directional interactions with hydrogen bond donors like the side chains of serine, threonine, or lysine (B10760008) residues in a protein binding pocket. researchgate.net It can also interact with water molecules, mediating a bridge to the protein.

Ionic Interactions: In its ionized form (COO-), the group can form salt bridges with positively charged amino acid residues such as arginine or lysine, significantly contributing to binding affinity.

Metal Chelation: The combination of the carboxylic acid and the nearby pyridine nitrogen can create a bidentate chelation site for metal ions. This property is particularly relevant for the inhibition of metalloenzymes, where the compound can coordinate with a catalytic metal ion (e.g., zinc, magnesium, iron) and block its function. nih.gov

Research on other pyridine carboxylic acid derivatives has confirmed the importance of this functional group. The incorporation of a carboxylic acid into complex molecules has been shown to modulate DNA/protein binding affinity and enhance biological effects like antioxidant and cytotoxic activities. rsc.org The position of the carboxyl group is critical, as it dictates the geometry of these interactions. rsc.org

Conformational Effects on Molecular Recognition and Bioactivity

The three-dimensional shape (conformation) of this compound is a decisive factor in its ability to be recognized by and bind to a specific biological target. The molecule possesses several rotatable bonds, including the C2-N bond and the bonds within the n-propyl chain, which allow it to adopt various spatial arrangements.

The biological activity is dependent on the molecule's ability to adopt a specific, low-energy conformation that is complementary to the topography of the target's binding site. This "bioactive conformation" correctly orients the key functional groups—the amino group, the pyridine nitrogen, and the carboxylic acid—to engage in essential interactions.

Computational and structural studies on related molecules highlight the importance of conformation:

Binding Poses: Different conformations, or binding poses, can result in vastly different interaction profiles. For example, one conformation of a pyridine carboxylic acid derivative might allow for both π-π stacking and hydrogen bonding, while a slightly different pose might only permit a single hydrogen bond, leading to weaker affinity. researchgate.net

Structural Rigidity vs. Flexibility: While flexibility allows a molecule to adapt to a binding site, excessive flexibility can be entropically unfavorable. The ideal conformation should be relatively stable and accessible without a significant energy penalty. Structural analyses of related compounds show they can adopt various geometries when complexed with metals, indicating a degree of conformational adaptability. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro

Enzyme Interaction and Modulation Mechanisms

The primary enzyme target identified for 2-(propylamino)isonicotinic acid is kynurenine (B1673888) 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. wikipedia.org KMO is responsible for the conversion of L-kynurenine to 3-hydroxykynurenine. wikipedia.orgmdpi.com Inhibition of this enzyme is a therapeutic strategy to reduce the production of potentially neurotoxic metabolites and increase the levels of the neuroprotective kynurenic acid. mdpi.comnih.gov

In vitro studies have quantified the inhibitory potency of this compound and its analogs. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a specific IC50 value for this compound was not found in the provided search results, a closely related and potent KMO inhibitor, GSK180, demonstrates an IC50 of approximately 6 nM in a biochemical assay and 2.0 µM in a cell-based assay. nih.gov Another compound, (m-nitrobenzyl)alanine, showed an IC50 of 0.9 μM. frontiersin.org The potency of these inhibitors highlights the therapeutic potential of targeting KMO. frontiersin.org

Table 1: In Vitro Enzyme Inhibition Data for KMO Inhibitors

| Enzyme | Inhibitor | IC50 | Assay Type |

| Human KMO | GSK180 | ~6 nM | Biochemical nih.gov |

| Human KMO | GSK180 | 2.0 µM | Cell-based (HEK293) nih.gov |

| KMO | (m-nitrobenzyl)alanine | 0.9 µM | Not Specified frontiersin.org |

The mechanism by which inhibitors bind to the KMO active site is crucial for understanding their function. Studies on KMO inhibitors have revealed that they often act as competitive inhibitors with respect to the enzyme's natural substrate, L-kynurenine. nih.govfrontiersin.org This means the inhibitor directly competes with the substrate for binding to the active site of the enzyme. nih.gov For example, the inhibitory effect of GSK180 was shown to decrease as the concentration of L-kynurenine was increased, which is a characteristic feature of competitive inhibition. nih.gov

The binding of inhibitors to the KMO active site is a complex process that can sometimes lead to different effects depending on the specific inhibitor and the species from which the enzyme is derived. For instance, the inhibitor Ro61-8048 acts as a simple competitive inhibitor for human KMO but as an uncoupler of NADPH for KMO from Plasmodium falciparum, due to different binding modes. frontiersin.org In contrast, asenapine, an atypical antipsychotic, has been shown to inhibit CYP1A2 and CYP2D6 through mixed or competitive mechanisms, respectively, and CYP3A4 via a non-competitive mechanism. nih.gov

Computational modeling, in conjunction with X-ray crystallography, has provided valuable insights into the specific molecular interactions between inhibitors and the KMO active site. These studies help to identify the key amino acid residues that are essential for inhibitor binding. nih.gov The binding of the potent inhibitor GSK180 to the KMO active site has been visualized, showing hydrogen bonds between the inhibitor and surrounding enzyme residues. nih.gov

The general structure of an effective inhibitor for a related class of enzymes, histone deacetylases, involves a zinc-binding group, a linker, and a capping group that interacts with the entrance of the active site. nih.gov For KMO, the hydrophobic C-terminus of the enzyme serves as a mitochondrial anchoring domain and is also involved in its enzymatic activity. wikipedia.org The active site itself contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the hydroxylation reaction. wikipedia.org The interaction of inhibitors with this FAD cofactor and surrounding residues is a key determinant of their potency and selectivity.

Receptor Binding and Signaling Pathway Modulation

Beyond enzyme inhibition, derivatives of isonicotinic acid have been investigated for their ability to bind to and modulate various receptors. The affinity and selectivity of a compound for different receptors are critical determinants of its pharmacological profile. For example, phenylpiracetam, a related compound, binds to α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) with an IC50 of 5.86 μM. wikipedia.org Bupropion, another structurally related drug, acts as a negative allosteric modulator of several nAChRs. wikipedia.org

The kynurenine pathway, which is modulated by KMO inhibitors, produces metabolites that have their own receptor targets. Kynurenic acid, for instance, is an antagonist at the glycine (B1666218) site of the NMDA receptor and the α7 nicotinic acetylcholine receptor. wikipedia.orgmdpi.com It also activates the G-protein coupled receptor GPR35. nih.gov The binding affinity of a compound is often determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from its receptor is measured. nih.gov

Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural ligand. nih.govnih.gov This mechanism offers a more subtle way to fine-tune receptor activity compared to direct agonism or antagonism. nih.gov

Nicotinic acetylcholine receptors are a well-known class of receptors that are subject to allosteric modulation. nih.gov Ligands can bind to sites in the transmembrane domain, which are separate from the acetylcholine binding site in the extracellular domain. nih.gov Both PAMs and NAMs have been identified for nAChRs. nih.govnih.gov Similarly, G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, are also targets for allosteric modulators. nih.gov The development of allosteric modulators is an active area of research, as they may offer therapeutic advantages, including higher selectivity and a better safety profile. nih.govnih.gov

In Vitro Cell-Based Assays for Downstream Signaling Events

No studies were identified that investigated the downstream signaling events affected by this compound in any in vitro cell-based assay.

Cellular Target Engagement Studies (In Vitro Cell Lines)

There is no publicly available information on the cellular target engagement of this compound.

Cellular Permeability and Distribution (Non-clinical)

No data on the cellular permeability or distribution of this compound in non-clinical in vitro models could be found.

Modulation of Specific Cellular Pathways (e.g., cell cycle progression, protein folding, in research contexts)

No research articles or data were discovered that describe the modulation of any specific cellular pathways, including cell cycle progression or protein folding, by this compound.

Applications in Chemical Biology and Advanced Materials Research

Development of 2-(Propylamino)isonicotinic Acid as a Molecular Probe

Molecular probes are essential tools in chemical biology for the detection and characterization of biological molecules and processes. The development of a compound like this compound into a molecular probe would involve modifying its structure to incorporate a reporter group, such as a fluorescent dye or a radioactive isotope.

The synthesis of labeled probes derived from this compound for biological studies has not been extensively documented in publicly available research. In principle, the isonicotinic acid scaffold is amenable to various synthetic modifications. For instance, the carboxylic acid group could be coupled with an amine-containing fluorescent tag, or the propylamino group could be modified. However, specific examples of such labeled probes of this compound are not readily found in the scientific literature.

Affinity-based target identification is a powerful technique used to discover the biological targets of small molecules. This method typically involves immobilizing the small molecule onto a solid support to "capture" its binding partners from a cell lysate. While derivatives of isonicotinic acid have been explored in various biological contexts, there is currently a lack of specific published research demonstrating the application of this compound in affinity-based target identification studies. Consequently, there are no available data tables of identified protein targets for this specific compound.

Utilization as a Scaffold for Complex Molecular Architectures

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure upon which more complex molecules can be built. The this compound structure, with its multiple functional groups, presents theoretical potential as a scaffold. The pyridine (B92270) nitrogen, the carboxylic acid, and the secondary amine of the propylamino group all offer points for chemical modification and the attachment of other molecular fragments. This could allow for the systematic development of libraries of compounds with diverse three-dimensional shapes and functionalities. However, at present, there is a scarcity of research articles that specifically describe the use of this compound as a central scaffold for the synthesis of complex molecular architectures.

Incorporation into Metal-Organic Frameworks (MOFs) or Other Supramolecular Structures

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The isonicotinic acid motif is a well-known building block in the construction of MOFs and other supramolecular assemblies due to the ability of the pyridine nitrogen and the carboxylate group to coordinate with metal centers.

While the parent compound, isonicotinic acid, has been used to construct various MOFs, specific research detailing the incorporation of this compound as a linker in MOF synthesis is not found in the current body of scientific literature. The presence of the propylamino group could, in theory, influence the resulting framework's topology and pore environment, potentially introducing new functionalities. Similarly, its role in forming other types of supramolecular structures through non-covalent interactions like hydrogen bonding has not been specifically reported.

Due to the absence of research in this specific area, no data tables detailing the structural or functional properties of MOFs or supramolecular structures derived from this compound can be provided.

Future Research Directions and Academic Impact

Exploration of Novel Biological Targets for 2-(Propylamino)isonicotinic Acid

The isonicotinic acid moiety is a well-established pharmacophore, forming the basis of drugs like isoniazid (B1672263), an important antitubercular agent. Derivatives of isonicotinic acid have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. Future research should, therefore, focus on a systematic evaluation of this compound against a diverse panel of biological targets.

Initial studies could involve broad-spectrum screening against various microbial strains, including drug-resistant bacteria and fungi, to identify potential antimicrobial applications. Furthermore, its cytotoxic effects on different cancer cell lines could be investigated to determine any potential as an anticancer agent. The exploration of its activity against enzymes and receptors implicated in various diseases, such as kinases, proteases, and G-protein coupled receptors, could reveal entirely new therapeutic possibilities.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale | Potential Therapeutic Area |

| Bacterial Enzymes | Isonicotinic acid derivatives are known to inhibit enzymes crucial for bacterial survival. | Infectious Diseases |

| Cancer-related Kinases | Many kinase inhibitors possess a pyridine (B92270) core, similar to isonicotinic acid. | Oncology |

| Viral Proteases | The scaffold could be modified to fit into the active sites of viral proteases. | Antiviral Therapy |

| Neurological Receptors | The central nitrogen atom may interact with receptors in the central nervous system. | Neurology |

Advanced Computational Design of Highly Selective and Potent Analogues

Computational chemistry offers a powerful toolkit for the rational design of novel drug candidates. In the context of this compound, molecular modeling techniques can be employed to predict its binding affinity and selectivity for various biological targets. Once a primary biological target is identified, computational methods can guide the synthesis of analogues with improved potency and reduced off-target effects.

Structure-activity relationship (SAR) studies, facilitated by computational docking and molecular dynamics simulations, can elucidate the key structural features required for biological activity. For instance, modifications to the propylamino side chain or substitutions on the pyridine ring could be computationally explored to optimize interactions with the target protein. This in-silico approach can significantly streamline the drug discovery process, reducing the time and resources required for the development of new therapeutic agents.

Integration with High-Throughput Screening Platforms for Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. Integrating this compound and its rationally designed analogues into HTS campaigns can provide valuable insights into their mechanism of action. HTS can be employed to identify the specific cellular pathways modulated by these compounds and to uncover potential off-target effects early in the drug discovery pipeline.

Furthermore, HTS can be utilized in combination with reporter gene assays, protein-protein interaction assays, and other cell-based functional screens to build a comprehensive picture of the biological activity of this compound and its derivatives. The data generated from HTS can then be used to refine computational models and guide the next round of analogue design, creating a synergistic feedback loop between computational and experimental approaches.

Potential as a Chemical Biology Tool for Pathway Elucidation

Beyond its potential therapeutic applications, this compound could be developed into a valuable chemical biology tool for studying complex biological processes. By attaching fluorescent tags, biotin labels, or photo-affinity probes to the molecule, researchers can create chemical probes to visualize and identify its cellular targets and interaction partners.

These chemical probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification-mass spectrometry, to investigate the compound's subcellular localization, target engagement, and downstream signaling effects. Such tools would be invaluable for dissecting the intricate molecular mechanisms underlying cellular pathways and for validating novel drug targets. The development of a specific and potent chemical probe based on the this compound scaffold would represent a significant contribution to the field of chemical biology.

Q & A

Q. What are the optimal synthetic routes for producing 2-(Propylamino)isonicotinic acid with high purity and yield?

Methodological Answer: Synthesis should follow validated protocols for analogous isonicotinic acid derivatives. Key steps include:

- Amine coupling : Reacting isonicotinic acid with propylamine under reflux in anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC (>95%) and NMR (absence of unreacted starting material) .

- Reproducibility : Detailed experimental protocols (solvent ratios, temperature, reaction time) must be documented in supplementary materials to ensure reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of spectroscopic and thermal methods:

- Spectroscopy : FT-IR to confirm the presence of carboxylic acid (-COOH) and amine (-NH) functional groups; H/C NMR for structural elucidation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres, identifying decomposition temperatures (e.g., sublimation observed in isonicotinic acid derivatives at ~165–260°C) .

- Chromatography : HPLC with UV detection for purity validation, referencing standards like Articaine Acid Hydrochloride for calibration .

Advanced Research Questions

Q. How can researchers investigate the thermodynamic stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Controlled Environmental Studies : Expose the compound to humidity, light, and temperature extremes (e.g., 40°C/75% RH) over 6–12 months, monitoring degradation via LC-MS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life, comparing experimental data (e.g., mass loss in TGA) with computational predictions .

- Contradiction Resolution : If degradation rates conflict with literature, verify experimental parameters (e.g., atmospheric pressure calibration in TGA) and replicate studies with independent labs .

Q. What structural biology approaches are effective for studying the interaction of this compound with bacterial proteins like TraE?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with TraE protein (as done for 2-(2-furyl)isonicotinic acid in PDB: 5WIP), resolving binding affinities and active-site interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) and stoichiometry .

- Mutagenesis Studies : Compare wild-type TraE with mutants (e.g., residue substitutions in the binding pocket) to validate specificity .

Methodological Frameworks

Q. How can the PICOT framework guide research on the antimicrobial potential of this compound?

Methodological Answer:

- Population (P) : Bacterial strains (e.g., Escherichia coli ).

- Intervention (I) : Dose-dependent inhibition assays (e.g., MIC determination).

- Comparison (C) : Existing antibiotics (e.g., ciprofloxacin) or structural analogs (e.g., 2-(Butylamino)isonicotinic acid ).

- Outcome (O) : Reduction in bacterial growth (CFU counts) or biofilm formation.

- Time (T) : Acute (24–48 hr) vs. chronic (7-day) exposure . This framework ensures alignment with clinical relevance and systematic review criteria .

Q. What strategies resolve contradictions in reactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like solvent polarity or catalyst purity .

- Error Source Identification : Audit methodologies for common flaws (e.g., inconsistent atmospheric pressure controls in thermal studies ).

- Computational Validation : Use DFT (Density Functional Theory) to model reaction pathways and compare with experimental results .

Data Presentation and Reproducibility

Q. How should researchers structure experimental data for publications on this compound?

Methodological Answer:

- Primary Manuscript : Include synthesis, characterization, and key biological assays (≤5 compounds) .

- Supplementary Materials : Provide raw spectral data, crystallographic coordinates (CCDC entries), and detailed synthetic protocols .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to IARC/ACGIH guidelines for toxicity classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。